1-Ethyl-2-phenyl-1H-indole

Beschreibung

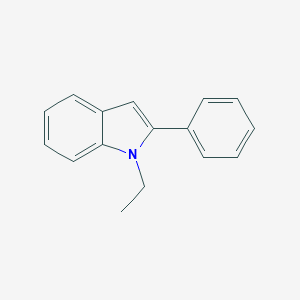

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKSXVONTIQCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157459 | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-39-2 | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13228-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-2-phenylindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q4U5R8QBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 1 Ethyl 2 Phenyl 1h Indole and Its Derivations

Classical and Modern Approaches to 1-Ethyl-2-phenyl-1H-indole Synthesis

Fischer Indole (B1671886) Synthesis in the Context of this compound

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. wikipedia.orgbyjus.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comalfa-chemistry.com For the synthesis of a this compound precursor, N-ethyl-N-phenylhydrazine would be reacted with acetophenone.

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. alfa-chemistry.com A critical thermofisher.comthermofisher.com-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com Various Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, and zinc chloride, can be used to catalyze the reaction. wikipedia.org

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid |

| Lewis Acids | Boron trifluoride, Zinc chloride, Aluminium chloride |

Unsymmetrical ketones can lead to the formation of regioisomeric products, and the selectivity is influenced by the acidity of the medium and steric factors. byjus.comthermofisher.com

Nenitzescu Indole Synthesis and Related Routes

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a valuable method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org While not a direct route to this compound, it is significant for synthesizing functionalized indole cores that could be further modified.

The mechanism involves a Michael addition followed by a nucleophilic attack and an elimination step. wikipedia.org The reaction performs best in highly polar solvents. wikipedia.org Lewis acid catalysts can be employed to activate the enamine. wikipedia.orgresearchgate.net Variations of this synthesis, including solid-phase methodologies, have been developed to improve its applicability. wikipedia.org

Direct N-Alkylation Strategies for this compound

A straightforward approach to synthesizing this compound is the direct N-alkylation of 2-phenylindole (B188600). This method involves treating 2-phenylindole with an ethylating agent, such as ethyl iodide, in the presence of a base. The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the ethylating agent.

This strategy is often employed in multistep syntheses where the indole core is first constructed and then functionalized at the nitrogen atom. nbinno.com The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Reductive Cyclization Protocols for Precursors

Reductive cyclization offers a powerful pathway to indole synthesis from appropriately substituted nitroaromatics. nih.gov For the synthesis of this compound, a suitable precursor would be an o-nitrostyrene derivative. The deoxygenative cyclization of o-nitrostyrenes, often facilitated by trivalent phosphorus compounds like triethyl phosphite, yields the indole ring. nih.gov

Another approach involves the reductive cyclization of o-nitrobenzylcarbonyl compounds. nih.gov This process typically involves the reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C), which is then followed by an intramolecular cyclization to form the indole structure. nih.gov

Metal-Catalyzed Coupling and Cyclization Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Stille) in Indole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indole nucleus, including the synthesis of 2-phenylindole derivatives.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of a 2-phenylindole precursor, 2-haloaniline can be coupled with phenylacetylene (B144264). The resulting 2-alkynylaniline can then undergo a palladium-catalyzed cyclization to form the 2-substituted indole. mdpi.comresearchgate.net This tandem Sonogashira coupling/cyclization provides an efficient one-pot method for constructing 2-substituted indoles. researchgate.net

The Stille coupling , which involves the reaction of an organotin compound with an organic halide catalyzed by palladium, can also be employed for the functionalization of pre-formed indole rings. For instance, a halogenated this compound could be coupled with various organostannanes to introduce diverse substituents onto the indole core.

A modification of the Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed reaction to couple aryl bromides with hydrazones, further expanding the scope of metal-catalyzed indole synthesis. wikipedia.org

| Coupling Reaction | Key Reactants | Catalyst System |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Base |

| Stille | Organotin compound, Organic halide | Palladium catalyst |

| Buchwald-Fischer | Aryl bromide, Hydrazone | Palladium catalyst |

These advanced synthetic methodologies provide a versatile toolkit for chemists to access this compound and its derivatives, enabling the development of new materials and pharmaceutically relevant compounds. nbinno.com

Copper-Catalyzed Reactions for this compound Synthesis

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, represent a significant avenue for the synthesis of N-substituted indoles. arkat-usa.org These reactions typically involve the coupling of an aryl halide with an amine or, in the context of indole synthesis, the N-arylation or N-alkylation of an indole precursor. The synthesis of this compound can be envisioned through the copper-catalyzed N-ethylation of 2-phenyl-1H-indole. This transformation would involve the reaction of 2-phenyl-1H-indole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a copper catalyst and a suitable base.

While a direct protocol for the copper-catalyzed N-ethylation of 2-phenylindole to yield the title compound is not extensively detailed in the reviewed literature, the general applicability of copper-catalyzed N-alkylation of indoles is well-established. These reactions often utilize copper(I) salts, such as CuI, in combination with a ligand to facilitate the coupling. The mechanism is believed to involve the formation of a copper-indolide intermediate, which then undergoes reaction with the electrophilic ethylating agent.

A related copper-catalyzed method has been reported for the synthesis of multisubstituted indoles, including ethyl 2-phenyl-1H-indole-3-carboxylate. rsc.org This one-pot tandem reaction involves a copper(II)-catalyzed Chan-Lam C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. The reaction of (Z)-ethyl 3-amino-3-phenylacrylate with phenylboronic acid in the presence of Cu(OAc)₂, a phosphine (B1218219) ligand, and other reagents, ultimately leads to the formation of the indole core. rsc.org This highlights the utility of copper catalysis in constructing the 2-phenylindole skeleton, which could then be N-ethylated in a subsequent step.

Table 1: Exemplary Copper-Catalyzed Synthesis of a 2-Phenylindole Derivative

| Entry | Reactants | Catalyst/Reagents | Product | Yield |

| 1 | (Z)-ethyl 3-amino-3-phenylacrylate, Phenylboronic acid | Cu(OAc)₂ (20 mol%), tBu₃P·HBF₄ (30 mol%), Myristic acid, KHCO₃, KMnO₄, DMF, 100 °C; then DMSO, 130 °C | Ethyl 2-phenyl-1H-indole-3-carboxylate | 55% |

Silver-Catalyzed Tandem Cycloisomerization/Hydroarylation

Silver-catalyzed reactions, particularly those involving tandem cycloisomerization and hydroarylation, have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds. rsc.org While a specific silver-catalyzed synthesis of this compound is not prominently described, the general principles of this methodology can be applied to the construction of the core indole structure.

The synthesis of substituted indoles via silver catalysis often involves the intramolecular cyclization of ortho-alkynyl anilines. wikipedia.org In a hypothetical pathway to this compound, a suitable precursor would be an N-ethyl-N-(ortho-alkynylphenyl)amine. The silver catalyst, typically a silver(I) salt, would activate the alkyne moiety towards nucleophilic attack by the nitrogen atom, initiating the cycloisomerization to form the indole ring.

A related silver-catalyzed tandem reaction involves the cycloisomerization of an alkyne-containing intermediate followed by a hydroarylation step where an indole nucleophile is added. rsc.org Although this specific example leads to 1,2-dihydroisoquinolines functionalized with an indole moiety, it demonstrates the ability of silver catalysts to facilitate the interaction between alkynes and indoles. rsc.orgresearchgate.net

Furthermore, silver-catalyzed direct selanylation of indoles has been reported to proceed via an electrophilic aromatic substitution mechanism, where the silver(I) catalyst activates the diselenide reagent. organic-chemistry.orgnih.gov This highlights the role of silver in activating various species towards reaction with the indole nucleus.

Iridium-Catalyzed Asymmetric Hydrogenation of Indoles

Iridium-catalyzed asymmetric hydrogenation provides a powerful method for the stereoselective reduction of the C2-C3 double bond in indoles, leading to the formation of chiral indolines. This methodology is particularly relevant for the derivatization of this compound, as it would allow for the synthesis of enantioenriched 1-ethyl-2-phenylindoline, a scaffold of potential interest in medicinal chemistry.

The asymmetric hydrogenation of unprotected 2-aryl-substituted 1H-indoles has been successfully achieved using iridium catalysts. chinesechemsoc.org These reactions typically employ an iridium precursor, such as [Ir(COD)Cl]₂, in combination with a chiral phosphine ligand. The reaction is often carried out under a hydrogen atmosphere at elevated pressure and temperature. The use of a Brønsted acid co-catalyst can enhance the reactivity by protonating the indole and facilitating the hydrogenation. chinesechemsoc.org

A study on the iridium-catalyzed asymmetric hydrogenation of a range of 2-aryl-substituted 1H-indoles demonstrated high conversions and excellent enantioselectivities. chinesechemsoc.org For instance, the hydrogenation of 2-phenyl-1H-indole using an iridium catalyst with a specific chiral ligand in chloroform (B151607) at 70 °C under 50 atm of H₂ afforded the corresponding indoline (B122111) with high conversion and enantiomeric excess (ee). chinesechemsoc.org While this study focused on unprotected indoles, the principles can be extended to N-substituted indoles like this compound.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Aryl-1H-Indoles chinesechemsoc.org

| Entry | Substrate (2-Aryl Group) | Catalyst System | Conversion (%) | Yield (%) | ee (%) |

| 1 | Phenyl | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | >99 | 95 | 94 |

| 2 | 4-Methylphenyl | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | >99 | 96 | 94 |

| 3 | 4-Methoxyphenyl | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | >99 | 98 | 95 |

| 4 | 4-Fluorophenyl | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | >99 | 96 | 93 |

| 5 | 4-Chlorophenyl | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | >99 | 97 | 92 |

| 6 | 2-Thienyl | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | >99 | 95 | 95 |

Electrophilic and Nucleophilic Aromatic Substitution in this compound Systems

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, primarily at the C-3 position. In contrast, nucleophilic aromatic substitution on the indole ring is generally more challenging.

A classic example of electrophilic aromatic substitution on indoles is the Vilsmeier-Haack reaction, which introduces a formyl group at the C-3 position. nrochemistry.comjk-sci.comchemistrysteps.comorganic-chemistry.orgcambridge.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). nrochemistry.comjk-sci.comchemistrysteps.comorganic-chemistry.orgcambridge.org The electrophilic iminium species then attacks the electron-rich C-3 position of the indole. While a specific Vilsmeier-Haack reaction on this compound is not detailed, the general reactivity of indoles suggests that it would readily undergo formylation at the C-3 position under these conditions.

A concrete example of electrophilic substitution on this compound is its iodination at the C-3 position. libretexts.org This reaction can be achieved using N-iodosuccinimide (NIS) in chloroform at 0 °C, affording 1-ethyl-3-iodo-2-phenyl-1H-indole in high yield. libretexts.org This 3-iodo derivative serves as a versatile intermediate for further functionalization, as will be discussed in section 2.5.1.

Nucleophilic aromatic substitution on the indole core is less common due to the electron-rich nature of the ring system. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the indole ring or through the use of organometallic intermediates. For this compound, direct nucleophilic substitution on the carbocyclic or heterocyclic ring is not a favored process without prior functionalization to activate the ring towards nucleophilic attack.

Multi-Component and One-Pot Synthetic Strategies

Multi-component and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of substituted indoles, which could be adapted for the preparation of this compound.

One-pot syntheses of 2-substituted indoles have been reported, for instance, through a palladium-catalyzed heteroannulation of 2-haloaniline derivatives and phenylacetylene. nih.gov This approach could potentially be extended to a one-pot, two-step synthesis of this compound, where the initial formation of 2-phenyl-1H-indole is followed by in-situ N-ethylation.

Copper-catalyzed multicomponent reactions have also been employed for the synthesis of complex indole-containing scaffolds. nih.govbeilstein-journals.org For example, the reaction of 2-methylindole, aromatic aldehydes, and various dienophiles in the presence of copper sulfate (B86663) affords diverse spirotetrahydrocarbazoles. nih.govbeilstein-journals.org While not directly leading to this compound, these examples showcase the potential of multicomponent strategies in constructing complex molecules based on the indole core.

Another approach involves the Ugi four-component reaction followed by an acid-induced cyclization to assemble the indole scaffold. dicp.ac.cn This method utilizes anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to generate multi-substituted indole-2-carboxamides. dicp.ac.cn Adapting such a strategy could provide a convergent route to derivatives of this compound.

Derivatization Strategies of this compound

The functionalization of the this compound core is crucial for exploring its chemical space and potential applications. The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for derivatization.

As previously mentioned, the C-3 position of this compound is readily susceptible to electrophilic attack. A key strategy for its functionalization involves an initial halogenation, followed by a transition-metal-catalyzed cross-coupling reaction.

A specific and highly useful example is the iodination of this compound at the C-3 position using N-iodosuccinimide (NIS). libretexts.org This reaction proceeds in high yield to provide 1-ethyl-3-iodo-2-phenyl-1H-indole. The resulting 3-iodo derivative is a versatile building block for further transformations.

The utility of 3-iodo-1-ethyl-2-phenyl-1H-indole is demonstrated in its use in the Sonogashira coupling reaction. libretexts.org This palladium- and copper-catalyzed cross-coupling with terminal alkynes, such as trimethylsilylacetylene (B32187), allows for the introduction of an alkynyl substituent at the C-3 position. libretexts.org This reaction provides a pathway to a variety of 3-alkynylindole derivatives.

Table 3: C-3 Functionalization of this compound

| Step | Starting Material | Reagents | Product | Yield |

| 1 | This compound | N-Iodosuccinimide, CHCl₃, 0 °C | 1-Ethyl-3-iodo-2-phenyl-1H-indole | 92% |

| 2 | 1-Ethyl-3-iodo-2-phenyl-1H-indole | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine, rt | 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole | N/A |

Beyond alkynylation, the C-3 position can be functionalized with various other groups. Friedel-Crafts acylation, using acyl chlorides or anhydrides in the presence of a Lewis acid, is a common method to introduce acyl groups at the C-3 position of indoles. organic-chemistry.orgnih.gov Similarly, Friedel-Crafts alkylation can be employed to introduce alkyl substituents, although this can sometimes be less regioselective and prone to over-alkylation.

Functionalization at the N-1 Position of the Indole Ring

The substituent at the N-1 position of the indole ring significantly influences the molecule's electronic properties and steric profile. While direct functionalization of the N-ethyl group in this compound is not commonly reported, the introduction of this group and other N-alkyl substituents is a fundamental step in the synthesis of N-substituted indoles.

The most prevalent method for introducing the ethyl group at the N-1 position is through the N-alkylation of a 2-phenyl-1H-indole precursor. This reaction typically involves deprotonating the indole nitrogen with a suitable base to form an indolide anion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate.

A representative alkylation procedure involves treating the parent indole with a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of the alkyl halide. Alternatively, phase-transfer catalysis or the use of bases like potassium hydroxide (B78521) (KOH) in acetone (B3395972) can also facilitate efficient N-alkylation. mdpi.com For instance, the alkylation of ethyl indol-2-carboxylate can be successfully carried out using aqueous KOH in acetone with alkyl halides like allyl bromide or benzyl (B1604629) bromide, yielding the corresponding N-alkylated indole esters in excellent yields. mdpi.com This general principle is directly applicable to the synthesis of this compound from 2-phenyl-1H-indole.

| Precursor | Reagents | Product | Yield |

| Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Ethyl indol-2-carboxylate | Benzyl bromide, aq. KOH, Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

This table illustrates the general N-alkylation strategy applicable for creating N-substituted indoles. mdpi.com

Modifications on the 2-Phenyl Moiety

Direct functionalization of the 2-phenyl ring of a pre-formed this compound presents a challenge due to the multiple reactive sites on the indole nucleus. Many substituted derivatives are synthesized from appropriately functionalized precursors before the indole ring is constructed. researchgate.net However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled direct and regioselective modifications of the 2-phenyl group.

One powerful strategy is the rhodium-catalyzed oxidative annulation, which functionalizes the ortho-C-H bond of the 2-phenyl ring. nih.gov In this process, 2-phenyl-1H-indole derivatives react with alkenes or alkynes in the presence of a rhodium catalyst, using molecular oxygen from the air as the sole oxidant. nih.gov This reaction proceeds via an ortho-C-H activation/olefination pathway followed by an intramolecular aza-Michael reaction, leading to the formation of complex fused heterocyclic systems like 6H-isoindolo[2,1-a]indoles. nih.gov This method demonstrates high regioselectivity for the ortho position of the phenyl ring and showcases a sophisticated approach to modifying this specific moiety. nih.gov

Regioselective C-H Activation and Functionalization

Regioselective C-H activation has emerged as a powerful tool for the direct functionalization of the indole scaffold, avoiding the need for pre-functionalized starting materials and offering high atom economy. nih.govlongdom.org

Functionalization at the C-3 Position: The C-3 position of the indole ring is inherently nucleophilic, but direct C-H functionalization can be achieved. For example, this compound can be first iodinated at the C-3 position using N-iodosuccinimide (NIS) in chloroform. nih.gov The resulting 1-ethyl-3-iodo-2-phenyl-1H-indole is a versatile intermediate for further modifications. This intermediate can then undergo Sonogashira-type cross-coupling reactions. For instance, coupling with trimethylsilylacetylene in the presence of a palladium catalyst yields 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. nih.gov

Functionalization at the 2-Phenyl Ring: As mentioned previously, the ortho-C-H bonds of the 2-phenyl group are targets for regioselective activation. Rhodium catalysis has been successfully employed for the oxidative annulation of 2-phenyl-1H-indoles with acrylates. nih.gov This reaction demonstrates excellent chemoselectivity, cleaving only one of the two ortho-C-H bonds to construct a new heterocyclic ring. nih.gov The use of molecular oxygen as the terminal oxidant makes this a particularly green and efficient process. nih.gov

| Indole Substrate | Coupling Partner | Catalyst System | Oxidant | Product Type |

| 2-(o-tolyl)-1H-indole | n-Butyl acrylate | [RhCpCl2]2 / Me4NOAc | Air (O2) | 6H-Isoindolo[2,1-a]indole |

| 2-(p-Cl-phenyl)-1H-indole | n-Butyl acrylate | [RhCpCl2]2 / Me4NOAc | Air (O2) | 6H-Isoindolo[2,1-a]indole |

| 7-phenyl-1H-indole | Ethyl acrylate | [RhCp*Cl2]2 / Me4NOAc | Air (O2) | Pyrrolo[3,2,1-de]phenanthridine |

This table summarizes the rhodium-catalyzed C-H activation and annulation of aryl indoles. nih.gov

Functionalization at the Indole Benzene (B151609) Ring: Directing groups are often crucial for achieving regioselective C-H functionalization on the six-membered ring of the indole core (positions C4, C5, C6, and C7). nih.gov While specific examples starting with this compound are sparse, the general principle involves installing a directing group at the N-1 position that coordinates to a metal catalyst (e.g., Palladium), guiding the C-H activation to a specific site, most commonly the C-7 position. nih.gov

Condensation Reactions with Carbonyl Compounds

The C-3 position of the indole nucleus is highly nucleophilic and readily participates in electrophilic substitution reactions, including condensation with carbonyl compounds like aldehydes and ketones. researchgate.nettandfonline.com This reaction is a cornerstone of indole chemistry, leading to the formation of bis(indolyl)methanes (BIMs) and other related structures. researchgate.net

The reaction is typically catalyzed by protic or Lewis acids. The acid activates the carbonyl compound, making it more electrophilic and susceptible to attack by the electron-rich indole ring. vanderbilt.edu The initial addition of the indole to the carbonyl group forms a carbinol intermediate, which then rapidly reacts with a second indole molecule under acidic conditions to yield the final bis(indolyl)methane product. researchgate.net

While a wide variety of indoles undergo this transformation, the presence of substituents on the indole ring can influence the reaction rate and yield. For this compound, the C-3 position remains available and reactive for such condensation reactions. The reaction with an aldehyde (R-CHO) would proceed as follows:

2 eq. This compound + R-CHO --(Acid Catalyst)--> 3,3'-(R-methylidene)bis(this compound)

A wide array of catalysts, including iodine, ZrCl4, and p-toluenesulfonic acid, have been employed to facilitate this transformation under various conditions, sometimes even in solvent-free systems. researchgate.net

Iii. Mechanistic Investigations of Synthetic Pathways and Reactions of 1 Ethyl 2 Phenyl 1h Indole

Reaction Mechanism Elucidation in 1-Ethyl-2-phenyl-1H-indole Synthesis

The synthesis of the this compound scaffold can be achieved through various methods, with metal-catalyzed cross-coupling reactions and classical named reactions like the Fischer indole (B1671886) synthesis being prominent. Mechanistic studies have been pivotal in understanding the sequence of bond-forming events and the roles of catalysts and reaction conditions.

Palladium-catalyzed reactions are among the most effective methods for synthesizing 2-substituted indoles. mdpi.com A common strategy involves the heteroannulation of o-haloanilines with terminal alkynes, such as phenylacetylene (B144264). nih.gov This process typically follows a two-step sequence within a single pot: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. mdpi.com

The proposed catalytic cycle for this transformation is initiated by the reaction of an o-halo-N-ethylaniline with a Pd(0) catalyst.

The catalytic cycle can be described as follows:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl-halide bond of the o-halo-N-ethylaniline, forming a Pd(II) intermediate.

Sonogashira Coupling: In the presence of a copper(I) co-catalyst, phenylacetylene is converted to a copper(I) acetylide. Transmetalation with the Pd(II) complex, followed by reductive elimination, yields a 2-alkynylaniline intermediate and regenerates the Pd(0) catalyst. mdpi.com

Cyclization: The resulting 2-(phenylethynyl)-N-ethylaniline then undergoes an intramolecular cyclization. This step is also often catalyzed by the palladium species, involving the nucleophilic attack of the nitrogen atom onto the alkyne, which is activated by coordination to the metal center. nih.gov Subsequent protonolysis yields the final this compound product.

Another significant metal-mediated approach is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.org The mechanism, supported by isotopic labeling studies, proceeds through several key intermediates and a crucial sigmatropic rearrangement. wikipedia.orgnih.gov

The mechanistic steps are:

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of N-ethyl-N-phenylhydrazine with an appropriate ketone or aldehyde (e.g., acetophenone) to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') isomer. This step is critical as it generates the requisite structure for the subsequent rearrangement. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, cyclic wikipedia.orgwikipedia.org-sigmatropic rearrangement (an amino-Claisen-type rearrangement). This is the key bond-forming step, creating a new carbon-carbon bond and resulting in a di-imine intermediate. wikipedia.org

Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (aminal). The final step involves the acid-catalyzed elimination of ammonia (B1221849), which drives the reaction towards the formation of the energetically favorable aromatic indole ring system. wikipedia.org

The understanding of these intermediates and the transition state of the sigmatropic rearrangement is fundamental to predicting the outcome and regioselectivity of the Fischer indole synthesis.

Mechanistic Studies of this compound Derivatization

The indole nucleus of this compound is electron-rich, making it susceptible to various electrophilic substitution and oxidative reactions. Mechanistic studies on its derivatization are key to controlling the regioselectivity and developing new functionalization strategies.

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a mild one-electron oxidant that promotes reactions via free radical intermediates. arkat-usa.orgwikipedia.org The oxidation of this compound with Mn(OAc)₃ has been studied, revealing specific regioselectivity. The reaction results in acetoxylation primarily at the C-3 position of the indole ring, yielding 1-ethyl-2-phenyl-1H-indol-3-yl acetate. arkat-usa.org

The proposed mechanism for this transformation involves a radical pathway:

Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the electron-rich indole ring to Mn(III), reducing it to Mn(II) and generating an indole radical cation intermediate.

Nucleophilic Attack: The acetate ion (from the manganese salt or solvent) acts as a nucleophile, attacking the radical cation. In the case of this compound, this attack preferentially occurs at the C-3 position, which is electronically favored.

Second Oxidation and Deprotonation: The resulting radical intermediate is then oxidized by another equivalent of Mn(OAc)₃ to a cation, followed by deprotonation to yield the final C-3 acetoxylated product and regenerate a proton.

The regioselectivity of this oxidation contrasts with that of other substituted indoles, as highlighted in the table below. For instance, 1-methyl-2-phenyl-1H-indole undergoes oxidation at both the N-methyl group and the C-3 position. arkat-usa.org

| Indole Derivative | Major Oxidation Product(s) | Yield | Reference |

|---|---|---|---|

| This compound | 1-ethyl-2-phenyl-1H-indol-3-yl acetate | 66% | arkat-usa.org |

| 1-Methyl-2-phenyl-1H-indole | 1-methyl-2-phenyl-1H-indol-3-yl acetate; (2-phenyl-1H-indol-1-yl)methyl acetate; 1-[(acetoxy)methyl]-2-phenyl-1H-indol-3-yl acetate | 23%; 18%; 45% | arkat-usa.org |

| 1-Methyl-1H-indole | 1-acetoxymethyl-1H-indole | 56% | arkat-usa.org |

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, acting as a dienophile. researchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for constructing six-membered rings. wikipedia.org In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. youtube.com

When this compound participates in such a reaction, its C2-C3 bond can react with a suitable diene. The mechanism is typically concerted, proceeding through a single, cyclic transition state where new bonds are formed simultaneously. wikipedia.org The reaction's feasibility and stereochemical outcome are governed by frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In addition to [4+2] cycloadditions, indoles can undergo photocatalytic intermolecular [2+2] cycloadditions with olefins. This reaction provides access to cyclobutane-fused indolines and is believed to proceed via a triplet-triplet energy transfer mechanism under visible light irradiation. rsc.org

The indolyl 1,3-heteroatom transposition (IHT) is a rearrangement reaction of N-hydroxyindole derivatives that allows for the efficient introduction of a heteroatom at the C-3 position of the indole ring. nih.gov Detailed mechanistic investigations have revealed a fascinating duality, where two distinct pathways operate simultaneously. rsc.orgresearchgate.net

The two competing mechanisms are:

Concerted Mechanism: This pathway involves a classical concerted pericyclic reaction, potentially with some degree of charge separation in the transition state. It is a wikipedia.orgwikipedia.org-sigmatropic rearrangement analogous to the one seen in the Fischer indole synthesis. researchgate.net

Dissociative Mechanism: This pathway proceeds through the initial cleavage of the N-O bond of the starting N-acyloxyindole intermediate. This homolytic or heterolytic cleavage forms either a radical pair or an ion pair intermediate, which then recombines to form the C-O bond at the C-3 position. researchgate.net

Extensive mechanistic studies, including isotope labeling experiments, have shown that the relative contribution of each pathway is a function of the electronic properties of the substrate. nih.gov The electronic nature of substituents on the indole ring or the acyl group can shift the balance between the concerted and dissociative pathways, thereby influencing the reaction's efficiency and outcome. nih.govresearchgate.net This understanding allows for a mechanism-driven strategy to optimize the introduction of oxygen- or nitrogen-based functional groups at the C-3 position of indoles. rsc.org

Stereochemical and Regiochemical Control in this compound Chemistry

The ability to selectively control the outcome of chemical reactions at specific atomic positions (regiocontrol) and to determine the precise three-dimensional arrangement of atoms in a molecule (stereocontrol) is a cornerstone of modern synthetic chemistry. In the context of this compound, achieving such control is critical for the synthesis of complex, functionally specific derivatives. The indole nucleus, while aromatic, exhibits distinct reactivity patterns that can be harnessed and manipulated through careful selection of reagents, catalysts, and reaction conditions.

Regiochemical Control

The regiochemistry of reactions involving the this compound scaffold is largely governed by the inherent electronic properties of the indole ring, which are further modulated by the substituents at the N1 and C2 positions. The indole system is a π-excessive heterocycle, making it highly susceptible to electrophilic attack.

Inherent C3 Selectivity: For most electrophilic substitution reactions, the C3 position of the indole ring is the most nucleophilic and kinetically favored site of attack. nih.gov This is because the intermediate cation formed by attack at C3 (a 3H-indolium cation) is more stable, as it preserves the aromaticity of the benzene (B151609) ring and allows for charge delocalization over the nitrogen atom. bhu.ac.in In this compound, the N1 position is blocked by an ethyl group and the C2 position is occupied by a phenyl group, further reinforcing the C3 position as the primary site for electrophilic functionalization. This is demonstrated in reactions such as iodination, where N-iodosuccinimide selectively installs an iodine atom at the C3 position to yield 1-ethyl-3-iodo-2-phenyl-1H-indole. nih.gov

Directed C2 Functionalization: While C3 is the kinetically preferred site, functionalization at the C2 position can be achieved. This often requires the N-H proton to be absent, which is the case for this compound. bhu.ac.in Lithiation at the C2 position can be accomplished using strong bases, followed by quenching with an appropriate electrophile. bhu.ac.in

Transition Metal-Catalyzed C-H Functionalization: Advanced strategies using transition metal catalysis offer powerful tools for overriding the intrinsic reactivity of the indole core. For instance, palladium-catalyzed C-H alkenylation, which typically shows high selectivity for the C3 position, can be switched to favor the C2 position. nih.gov This switch in the regioselectivity-determining step is achieved through the use of specifically designed ligands that alter the mechanism from a preferential C3 palladation to a scenario where a reversible C2/C3 palladation is followed by a selectivity-determining insertion step. nih.gov

The following table summarizes key findings on the regiochemical control in reactions involving substituted indoles, which are applicable to this compound.

| Reaction Type | Reagent/Catalyst | Primary Position of Functionalization | Research Finding |

| Iodination | N-Iodosuccinimide (NIS) | C3 | Electrophilic substitution occurs selectively at the electron-rich C3 position of the this compound core. nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine | C3 (from C3-iodo derivative) | Following initial C3 iodination, palladium/copper catalysis enables the formation of a C-C bond at this position. nih.gov |

| Oxidative Heck Reaction | Pd(OAc)₂ / DMSO | C3 | Standard conditions for the oxidative Heck reaction on indoles favor alkenylation at the C3 position due to preferential C-H palladation. nih.gov |

| Oxidative Heck Reaction | Pd(OAc)₂ / SOHP Ligand | C2 | A specially designed SOHP ligand enables a switch in regioselectivity, directing the alkenylation to the C2 position. nih.gov |

| Selenylation | 1,2-diphenyldiselane / PhICl₂ | C3 | A metal-free intramolecular cyclization method results in the regioselective installation of a phenylselanyl group at the C3 position. nih.gov |

Stereochemical Control

When reactions on the this compound scaffold lead to the formation of a new chiral center, controlling the resulting stereochemistry becomes paramount. This is typically achieved through asymmetric catalysis, where a chiral catalyst, ligand, or auxiliary directs the reaction to favor the formation of one enantiomer or diastereomer over the other.

Asymmetric Friedel-Crafts Alkylation: The C3 position of the indole can act as a nucleophile in Friedel-Crafts type reactions. When reacted with prochiral electrophiles, such as β-nitrostyrenes, a new stereocenter is generated. The use of chiral catalysts, for example, a complex of copper triflate with a chiral aziridine-phosphine ligand, can induce high levels of enantioselectivity in this transformation, affording the chiral product with a significant enantiomeric excess (ee). mdpi.com

Organocatalytic Asymmetric Reactions: The development of organocatalysis has provided a wealth of metal-free methods for the asymmetric synthesis of indole-based chiral heterocycles. acs.org These strategies often involve the use of chiral phosphoric acids, amines, or isothioureas to activate substrates and control the stereochemical outcome of cycloadditions, cyclizations, and addition reactions. acs.orgrsc.org For example, the enantioselective synthesis of N-N axially chiral indoles has been achieved via asymmetric N-acylation catalyzed by chiral isothiourea. rsc.org

Diastereoselective Cyclizations: Substrate-controlled stereoselectivity can be achieved when a chiral center is already present in the starting material. In the synthesis of fused indole systems, the stereochemistry of a substituent on a side chain can direct the stereochemical outcome of an intramolecular cyclization reaction. For instance, the intramolecular Friedel–Crafts cyclization of indolyl-N-tethered epoxides can proceed with high diastereoselectivity, controlled by the existing stereocenters on the epoxide ring. tezu.ernet.in

The table below details research findings on stereochemical control in reactions of indole derivatives, illustrating principles directly applicable to creating chiral molecules from this compound.

| Reaction Type | Chiral Influence | Reactants | Stereochemical Outcome |

| Asymmetric Friedel-Crafts Alkylation | Chiral aziridine-phosphine ligand with (CuOTf)₂·C₆H₆ | Indole and trans-β-nitrostyrene | Products formed with enantioselectivity around 80% ee. mdpi.com |

| Asymmetric Spirocyclization | Chiral Phosphoric Acid (CPA) catalyst | Substituted indoles | Synthesis of enantiopure indole-based spirocyclic scaffolds with up to 99% ee. nih.gov |

| Asymmetric N-Acylation | Chiral Isothiourea (ITU) catalyst | N-aminoindoles and carboxylic anhydrides | Formation of N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org |

| Intramolecular Epoxide Ring-Opening | Substrate Control (pre-existing stereocenters) | Indolyl-N-tethered epoxides | Diastereoselective formation of fused indole scaffolds (pyrrolo[3,2,1-ij]quinolines). tezu.ernet.in |

Iv. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Ethyl 2 Phenyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-ethyl-2-phenyl-1H-indole derivatives. Through ¹H-NMR and ¹³C-NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the ethyl, phenyl, and indole (B1671886) protons are observed. chemicalbook.com The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons of the phenyl group and the indole core resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns within this region allow for the assignment of each aromatic proton.

Table 1: Typical NMR Spectroscopic Data for a this compound Skeleton

| Atom Type | Technique | Typical Chemical Shift (δ) Range (ppm) | Notes |

| Ethyl -CH₂- | ¹H-NMR | 3.8 - 4.2 | Quartet |

| Ethyl -CH₃ | ¹H-NMR | 1.2 - 1.5 | Triplet |

| Indole & Phenyl H | ¹H-NMR | 6.5 - 7.8 | Complex multiplets |

| Indole C-2 | ¹³C-NMR | 138 - 142 | Carbon bearing the phenyl group |

| Phenyl C (ipso) | ¹³C-NMR | 130 - 135 | Carbon attached to the indole ring |

| Indole & Phenyl C | ¹³C-NMR | 110 - 130 | Aromatic carbons |

| Ethyl -CH₂- | ¹³C-NMR | 40 - 45 | |

| Ethyl -CH₃ | ¹³C-NMR | 14 - 16 |

Note: Specific shifts can vary based on the solvent used and the presence of other substituents on the derivative. rsc.org

Mass Spectrometry (MS, HRESI-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 221.3 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 221. sigmaaldrich.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing mixtures and identifying components. nih.gov

Under electron impact (EI) ionization, the this compound molecule undergoes predictable fragmentation. Common fragmentation pathways involve the cleavage of bonds to form stable ions. pharmacy180.comchemguide.co.uk The most abundant fragment ion often corresponds to the most stable carbocation that can be formed. chemguide.co.uklibretexts.org For N-alkylated indoles, key fragmentation processes include the loss of the alkyl group. scirp.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 221 | [C₁₆H₁₅N]⁺ | Molecular Ion (M⁺) |

| 206 | [M - CH₃]⁺ | Loss of a methyl radical |

| 193 | [M - C₂H₄]⁺ or [M - CH₂CH₃ + H]⁺ | Loss of ethene (via rearrangement) or ethyl radical |

| 192 | [C₁₄H₁₀N]⁺ | Loss of an ethyl radical and a hydrogen atom |

| 89 | [C₇H₅]⁺ or [C₆H₃N]⁺ | Characteristic fragment from indole ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. montclair.edu An IR spectrum provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions.

For this compound, the IR spectrum would exhibit characteristic bands confirming its key structural features. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic phenyl and indole rings give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. rsc.orgrsc.org The C-N bond stretching also produces signals in the fingerprint region (typically 1200-1350 cm⁻¹). The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ confirms that the indole nitrogen is substituted. rjpbcs.com Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, providing data that complements the IR spectrum. rsc.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic (Indole, Phenyl) |

| 2850 - 2970 | C-H Stretch | Aliphatic (Ethyl group) |

| 1600 - 1650 | C=C Stretch | Aromatic Rings |

| 1450 - 1580 | C=C Stretch | Aromatic Rings |

| 1330 - 1380 | C-H Bend | Aliphatic (Ethyl group) |

| 1200 - 1350 | C-N Stretch | Aryl-N |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Rings |

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and substitution pattern.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

While a specific crystal structure for this compound may not be widely published, analysis of related indole derivatives provides insight into the expected structural features. researchgate.netmdpi.com X-ray crystallography would unambiguously confirm the molecular connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. This data reveals the molecule's conformation, such as the relative orientation of the phenyl ring with respect to the indole plane. Furthermore, it elucidates the intermolecular interactions that govern the crystal packing, such as van der Waals forces and potential π–π stacking between the aromatic rings of adjacent molecules. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. For this compound, a reverse-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. sielc.com The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Commercial sources often specify a purity of >98% as determined by HPLC. laboratoriumdiscounter.nl

While this compound itself is achiral, many of its derivatives possess chiral centers. Determining the optical purity, or enantiomeric excess (ee), of these chiral derivatives is crucial, particularly in pharmaceutical contexts. nih.gov This is accomplished using chiral HPLC, which utilizes a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. heraldopenaccess.usuma.es Detectors such as UV or circular dichroism can be used to determine the relative amounts of each enantiomer, from which the enantiomeric excess is calculated. heraldopenaccess.us

Spectroscopic Techniques for Electronic and Optical Properties Investigation (Absorption and Emission Spectra)

The electronic and optical properties of this compound are investigated using UV-Visible absorption and fluorescence (emission) spectroscopy. The extended π-conjugated system of the 2-phenylindole (B188600) core gives rise to characteristic electronic transitions.

The UV-Vis absorption spectrum is characterized by strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. nih.gov These absorptions correspond to π → π* transitions within the aromatic system. In indole derivatives, two distinct electronic transitions, designated as ¹Lₐ and ¹Lₑ, are often discussed. nih.govcore.ac.uk The position and intensity of these absorption maxima are sensitive to the solvent polarity (solvatochromism) and the nature of substituents on the indole ring. core.ac.uk

Many indole derivatives are highly fluorescent, a property that makes them useful as fluorescent probes. guidechem.com Upon excitation with UV light at a wavelength corresponding to an absorption band, the molecule emits light at a longer wavelength. The fluorescence emission spectrum provides information about the electronic structure of the excited state. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence is a measure of the efficiency of the emission process. The photophysical properties of 2-phenylindole itself show a strong fluorescence with a maximum around 370 nm. nih.gov

Table 4: Typical Electronic and Optical Properties for a 2-Phenylindole Core

| Property | Technique | Typical Range | Transition Type |

| Absorption Maximum (λabs) | UV-Vis Spectroscopy | 290 - 320 nm | π → π* (¹Lₐ band) |

| Absorption Maximum (λabs) | UV-Vis Spectroscopy | 250 - 270 nm | π → π* (¹Lₑ band) |

| Emission Maximum (λem) | Fluorescence Spectroscopy | 350 - 400 nm | Fluorescence |

Note: Values are highly dependent on the solvent and specific substitution pattern of the derivative. nih.govnih.gov

V. Computational and Theoretical Investigations of 1 Ethyl 2 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, energy, and vibrational frequencies. nih.gov For 1-Ethyl-2-phenyl-1H-indole, DFT studies provide a detailed picture of its electronic landscape and reactivity.

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. nih.govmdpi.com In derivatives of 1,5-benzodiazepine, a related heterocyclic system, the HOMO-LUMO gap was calculated to be around 3.88 eV, indicating good kinetic stability. espublisher.com For this compound, DFT calculations can map the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich indole (B1671886) ring and the phenyl group, while the LUMO would also be distributed across the aromatic system. This distribution facilitates intramolecular charge transfer upon electronic excitation, a key feature for applications in materials science.

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. A higher energy value suggests a stronger electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. A lower energy value suggests a stronger electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher reactivity, lower kinetic stability, and easier electronic transitions (red-shift in absorption spectra). chemrxiv.org |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between different parts of a molecule upon excitation. | The phenyl and ethyl substituents influence the electron density of the indole core, affecting the nature and extent of ICT. |

The three-dimensional structure of this compound is not rigid. The ethyl and phenyl groups can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis using DFT helps identify the most stable conformers by calculating their relative energies. researchgate.net The stability is influenced by a combination of steric hindrance between the substituent groups and subtle electronic interactions. nih.gov

Furthermore, the stability of the core indole structure itself is significant compared to its isomers like isoindole. nih.govresearchgate.net Theoretical studies have shown that the arrangement of the fused benzene (B151609) and pyrrole (B145914) rings in indole is highly stable, which is a key factor in its widespread presence in natural products. nih.govresearchgate.net For this compound, DFT calculations would likely confirm that the planarity of the indole ring system is largely maintained, with the primary conformational flexibility arising from the orientation of the ethyl and phenyl substituents.

DFT calculations are instrumental in predicting how and where a molecule will react. By analyzing the distribution of electron density and the shapes of the frontier orbitals, researchers can predict the regioselectivity of chemical reactions. For instance, in electrophilic substitution reactions, the incoming electrophile will preferentially attack the positions on the indole ring with the highest electron density (HOMO localization). Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a clear guide to its reactive sites.

Beyond predicting reactivity, DFT can model the entire pathway of a chemical reaction. nih.gov This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. nih.gov A lower energy barrier corresponds to a faster reaction rate. For this compound, this modeling could be used to study mechanisms such as N-alkylation, C-H activation, or electrophilic aromatic substitution, providing quantitative insights into reaction kinetics and feasibility.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment, such as solvent molecules or a protein binding pocket. mdpi.comnih.gov For this compound, MD simulations could reveal how the molecule behaves in solution and how the flexibility of its ethyl and phenyl groups influences its ability to interact with other molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. biointerfaceresearch.com Derivatives of 2-phenyl-1H-indole have been extensively studied as potential inhibitors for various biological targets. biointerfaceresearch.com

In a typical docking study involving a this compound derivative, the molecule would be placed into the active site of a target protein. A scoring function then calculates the binding affinity (often expressed in kcal/mol), with lower values indicating a more favorable interaction. ajchem-a.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.com

Table 2: Representative Molecular Docking Targets for 2-Phenyl-Indole Scaffolds

| Target Protein | Protein Data Bank (PDB) ID | Therapeutic Area | Typical Binding Affinity Range (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| Estrogen Receptor-α | 1A52 | Breast Cancer | -8.0 to -10.5 | His524, Leu387, Arg394 |

| Progesterone (B1679170) Receptor | 1A28 | Breast Cancer | -7.5 to -9.5 | Arg766, Gln725, Asn719 |

| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation | -10.0 to -11.5 | ARG120, TYR355, ALA527 ajchem-a.com |

These computational studies collectively provide a powerful, multi-faceted approach to understanding the chemical and biological properties of this compound, guiding its synthesis and potential application in medicinal chemistry and materials science.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. tiu.edu.iqej-chem.org These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. tiu.edu.iqnih.gov For derivatives of the 2-phenylindole (B188600) scaffold, QSAR studies have been employed to explore their potential as inhibitors for various biological targets, such as Pim1 kinase and cyclooxygenase-2 (COX-2). physchemres.orgnih.gov

A typical QSAR study on indole derivatives involves calculating a range of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical. nih.govresearchgate.net Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a model that links these descriptors to the observed activity. nih.gov

For the this compound framework, key structural features influencing its activity often include:

Steric Factors: The size and shape of substituents on the indole ring and the phenyl group can affect how the molecule fits into a receptor's binding site.

Electronic Properties: The distribution of electrons within the indole ring system, influenced by substituents, plays a role in interactions with biological targets.

The developed QSAR models are validated internally and externally to ensure their predictive power. tiu.edu.iqnih.gov A robust model can then be used to screen virtual libraries of related compounds to identify those with potentially enhanced activity. nih.gov While specific QSAR models exclusively for this compound are not detailed in the literature, models developed for broader classes of 2-phenylindole derivatives highlight the importance of specific structural and electronic features for their biological potency. tiu.edu.iqresearchgate.net

Table 1: Representative Molecular Descriptors in QSAR Models for Indole Derivatives

| Descriptor Category | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Thermodynamic | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding interactions. |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Topological | Wiener Index | Describes molecular branching, which can impact steric fit. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Lipophilicity | LogP | Measures the compound's partition coefficient between octanol (B41247) and water, key for membrane permeability. |

This table is representative of descriptors used in QSAR studies of indole derivatives and is for illustrative purposes.

Pharmacokinetic and ADME Predictions (Computational)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid late-stage failures. nih.gov In silico tools and computational models are frequently used to estimate the pharmacokinetic profile of novel molecules like this compound. nih.govresearchgate.net These predictions are based on the molecule's structure and physicochemical properties.

Drug-Likeness and Physicochemical Properties: One of the most common initial assessments is the evaluation of "drug-likeness," often using guidelines like Lipinski's Rule of Five. These rules correlate physicochemical properties with the likelihood of a compound being an orally active drug. For this compound, computational tools can predict properties such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors, and acceptors. researchgate.netekb.eg

Absorption: Predictions for gastrointestinal (GI) absorption are crucial for orally administered drugs. Models suggest that compounds with high lipophilicity and good solubility tend to have high GI absorption. researchgate.net Based on its structure, this compound is predicted to be well-absorbed from the gastrointestinal tract.

Distribution: The distribution of a compound throughout the body, including its ability to cross the blood-brain barrier (BBB), is another key parameter. jscimedcentral.com Computational models, such as the "BOILED-Egg" model, can predict BBB penetration based on lipophilicity and polar surface area (TPSA). ekb.egresearchgate.net Furthermore, the extent of plasma protein binding (PPB) is often predicted, as high binding can limit the concentration of the free drug available to act on its target. japsonline.com

Metabolism: The metabolic stability of a compound is largely determined by its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. jscimedcentral.com In silico models can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. jscimedcentral.com Such predictions are vital for anticipating potential drug-drug interactions.

Below is a table summarizing the computationally predicted ADME properties for this compound based on analyses of similar structures.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 221.29 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | ~4.5 - 5.0 | High lipophilicity, suggesting good absorption but potentially lower solubility |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 1 (the indole nitrogen) | Complies with Lipinski's Rule (< 10) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally researchgate.net |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for central nervous system activity jscimedcentral.com |

| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Suggests a possibility of drug-drug interactions researchgate.netjscimedcentral.com |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | Not likely to be subject to efflux by P-gp |

Disclaimer: The data in this table are computationally predicted based on the structure of this compound and may not reflect experimental results.

Vi. Biological Activity and Pharmacological Potential of 1 Ethyl 2 Phenyl 1h Indole Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 2-phenyl-1H-indole, including those with N-alkylation such as the 1-ethyl group, have been the subject of extensive investigation for their potential as anticancer agents. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with specific molecular pathways crucial for tumor progression.

Numerous studies have demonstrated the potent antiproliferative activity of 2-phenyl-1H-indole derivatives against a variety of human cancer cell lines. For instance, certain arylthioindole (ATI) derivatives, which feature an aromatic ring at the 2-position of the indole (B1671886) core, have been identified as potent inhibitors of cancer cell growth. nih.gov The substitution pattern on both the indole and the 2-phenyl ring plays a crucial role in modulating the cytotoxic potency. For example, the introduction of a methyl group at the N-1 position of the indole has been shown to enhance anticancer activity significantly. nih.gov

Several novel indole-aryl amide derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, including HT29 (colon carcinoma), HeLa (cervical carcinoma), IGROV-1 (ovarian carcinoma), MCF7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and Jurkat J6 (T-cell leukemia). unibo.it Notably, some of these compounds exhibited significant activity against most of the tested cell lines. unibo.it Similarly, novel 2-phenylindole (B188600) linked imidazolothiazole, thiazolo-s-triazine, and imidazolyl-sugar systems have been synthesized and screened for their anticancer activity against four cancer cell lines, with some compounds showing high cytotoxic activities. japsonline.comjapsonline.com

The table below summarizes the antiproliferative activity of selected 2-phenyl-1H-indole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Arylthioindole (ATI) derivative 3 | MCF-7 (Breast) | 0.052 | nih.gov |

| Indole derivative 31a | HeLa (Cervical) | 4.4 | nih.gov |

| Indole derivative 31a | A2780 (Ovarian) | 2.2 | nih.gov |

| Indole derivative 31a | MSTO-211H (Mesothelioma) | 2.4 | nih.gov |

| Indole derivative 31b | HeLa (Cervical) | 4.0 | nih.gov |

| Indole derivative 31b | A2780 (Ovarian) | 2.0 | nih.gov |

| Indole derivative 31b | MSTO-211H (Mesothelioma) | 2.9 | nih.gov |

| Imidazolylindol-3-one derivative 3a | MCF-7 (Breast) | Superior to Doxorubicin | japsonline.com |

A key mechanism through which 2-phenyl-1H-indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells, and its activation is a hallmark of effective chemotherapeutic agents. nih.gov

Studies have shown that active 2-phenylindole compounds can induce apoptotic activity in cancer cells with minimal effects on normal peripheral blood cells. nih.gov For example, certain indole-aryl amide derivatives have been found to promote apoptosis in HT29 colon cancer cells. unibo.it The pro-apoptotic activity of these compounds is often linked to their ability to cause cell cycle arrest, typically in the G2/M phase, which precedes apoptosis. nih.gov The induction of apoptosis is a complex process involving the activation of a cascade of enzymes known as caspases. nih.gov Research on indole-2-carboxamides has demonstrated their ability to activate caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov

The anticancer activity of 1-ethyl-2-phenyl-1H-indole derivatives can be attributed to their interaction with specific molecular targets that are vital for the survival and proliferation of cancer cells.

Tubulin Polymerization: One of the most well-documented targets for 2-phenyl-1H-indole derivatives is tubulin. semanticscholar.org These compounds can inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation and is often overexpressed or mutated in various cancers. nih.gov Several indole-based derivatives have been designed and synthesized as EGFR inhibitors. nih.govmdpi.comeurekaselect.com For instance, novel benzofuran–indole hybrids have been identified as potent and selective EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor. nih.gov

Glutathione (B108866) S-Transferase (GST) Enzyme Activity: Glutathione S-transferases are a family of enzymes involved in detoxification and are often overexpressed in cancer cells, contributing to drug resistance. nih.gov Certain indole derivatives have been investigated for their inhibitory effects on GST activity. For example, a study on (3aR,4S,7R,7aS)-2-(4-((E)-3-(aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, which share some structural similarities with the indole core, demonstrated inhibitory activity against GST. nih.govresearchgate.net

The table below shows the inhibitory activity of selected indole derivatives against GST.

| Compound | IC50 (µM) | Ki (µM) | Reference |

| Derivative 1a | 23.00 | 3.04 ± 0.50 | nih.govresearchgate.net |

| Derivative 1b | 15.75 | - | nih.govresearchgate.net |

| Derivative 1c | 115.50 | 131.50 ± 32.50 | nih.govresearchgate.net |

| Derivative 1d | 10.00 | - | nih.govresearchgate.net |

| Derivative 1e | 28.75 | - | nih.govresearchgate.net |

p97 ATPase: The AAA+ ATPase p97 is involved in various cellular processes, including protein degradation, and has emerged as an attractive target for cancer therapy. Phenyl indole scaffolds have been identified as inhibitors of p97 ATPase activity. nih.govnih.govcaltech.edu Optimization of a phenyl indole series led to the identification of potent inhibitors with activity in cell-based assays. nih.gov These compounds act as allosteric and uncompetitive inhibitors of p97. nih.gov

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Several studies have indicated that 2-phenyl-1H-indole derivatives can display selective cytotoxicity. For example, some novel indole-aryl amides have shown noteworthy selectivity towards HT29 colon cancer cells without affecting healthy human intestinal cells. unibo.it Similarly, certain 2-phenylindoles have demonstrated the ability to induce apoptosis in breast cancer cells with minimal effects on normal peripheral blood cells. nih.gov This selectivity is a crucial aspect of their therapeutic potential, suggesting a favorable safety profile.

Antioxidant Properties and Mechanisms